molecular formula C10H9F3O B598308 4-(Trifluoromethyl)-1-indanol CAS No. 1202577-87-4

4-(Trifluoromethyl)-1-indanol

Cat. No.: B598308
CAS No.: 1202577-87-4
M. Wt: 202.176
InChI Key: WYRONQVMJMJUKG-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1-indanol is an organic compound that features a trifluoromethyl group attached to an indanol structure The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecules it is attached to

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with a variety of N-arylsydnone derivatives under mild conditions . This method provides moderate to excellent yields with excellent regioselectivity.

Industrial Production Methods: Industrial production of 4-(Trifluoromethyl)-1-indanol may involve large-scale synthesis using similar copper-catalyzed reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)-1-indanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the indanol structure can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted indanol derivatives.

Scientific Research Applications

4-(Trifluoromethyl)-1-indanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1-indanol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The hydroxyl group in the indanol structure can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

    Trifluoromethane: A simple trifluoromethyl compound with different properties.

    1,1,1-Trifluoroethane: Another trifluoromethyl compound used in different applications.

    Hexafluoroacetone: A compound with similar trifluoromethyl functionality but different reactivity.

Uniqueness: 4-(Trifluoromethyl)-1-indanol is unique due to its combination of the trifluoromethyl group and the indanol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.

Biological Activity

4-(Trifluoromethyl)-1-indanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the indanol structure allows for interactions with various biological targets. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H8F3O
  • Molecular Weight : 208.17 g/mol
  • Structure : The compound consists of an indanol moiety with a trifluoromethyl group at the para position.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating its interaction with proteins involved in various biological processes.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. Specifically, it has been investigated for its potential to inhibit key enzymes involved in metabolic pathways:

  • Cholinesterases : Inhibition of acetylcholinesterase (AChE) has been noted, with certain derivatives demonstrating IC50 values in the nanomolar range, indicating strong inhibitory activity .
  • Fatty Acid Amide Hydrolase (FAAH) : Studies suggest that compounds related to this compound can inhibit FAAH, which is crucial in the metabolism of endocannabinoids .

Receptor Binding

This compound has been evaluated for its binding affinity to cannabinoid receptors (CB1 and CB2). Some derivatives have shown sub-micromolar affinity for these receptors, indicating potential applications in treating conditions like pain and inflammation .

Study on Anticancer Activity

In a study examining the anticancer properties of indanol derivatives, this compound was included in a series of compounds tested against various cancer cell lines. The results demonstrated that this compound exhibited notable cytotoxicity, particularly against breast cancer cells, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory effects of this compound. The study reported that this compound significantly reduced inflammation markers in animal models, supporting its role as a therapeutic candidate for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to similar compounds:

CompoundEnzyme InhibitionReceptor BindingAnticancer ActivityAnti-inflammatory Effects
This compoundYesYesYesYes
5-Chloro-1-(trifluoromethyl)-1-indanolModerateNoModerateYes
Indan-1-oneNoYesHighModerate

Properties

IUPAC Name

4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14/h1-3,9,14H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRONQVMJMJUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Trifluoromethyl)indan-1-one (300 mg, 1.50 mmol) was dissolved in methanol (2.5 mL) and tetrahydrofuran (2.5 mL), and sodium borohydride (85 mg, 2.25 mmol) was added thereto at 0° C., and then, the resulting mixture was stirred at room temperature for 2 hours. To the reaction solution, a saturated aqueous solution of ammonium chloride was added, and the organic matter was extracted with ethyl acetate. The organic layer was washed with a saturated sodium chloride solution, then dried over anhydrous magnesium sulfate and filtered. Then, the solvent was distilled off under reduced pressure, whereby a crude product was obtained. This crude product was purified by silica gel column chromatography (hexane:ethyl acetate=95:5 to 67:33 (v/v)), whereby the objective title compound was obtained as a white solid (291 mg, yield: 96%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
85 mg
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Yield
96%

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